N-[1-[2-(2,4-dioxoquinazolin-1-yl)acetyl]azetidin-3-yl]cyclopropanecarboxamide
Description
N-[1-[2-(2,4-dioxoquinazolin-1-yl)acetyl]azetidin-3-yl]cyclopropanecarboxamide is a complex organic compound that features a quinazoline ring system, an azetidine ring, and a cyclopropane carboxamide group
Properties
IUPAC Name |
N-[1-[2-(2,4-dioxoquinazolin-1-yl)acetyl]azetidin-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c22-14(20-7-11(8-20)18-15(23)10-5-6-10)9-21-13-4-2-1-3-12(13)16(24)19-17(21)25/h1-4,10-11H,5-9H2,(H,18,23)(H,19,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPJOVBRLHIGMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2CN(C2)C(=O)CN3C4=CC=CC=C4C(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[2-(2,4-dioxoquinazolin-1-yl)acetyl]azetidin-3-yl]cyclopropanecarboxamide typically involves multiple steps:
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the condensation of anthranilic acid with formamide, followed by cyclization.
Azetidine Ring Formation: The azetidine ring can be introduced via a nucleophilic substitution reaction involving a suitable azetidine precursor.
Coupling Reactions: The quinazoline and azetidine intermediates are coupled using an acylation reaction to form the desired product.
Cyclopropane Carboxamide Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinazoline ring, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can target the carbonyl groups in the quinazoline ring, potentially forming dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution on the azetidine ring.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anticancer and antimicrobial research.
Biological Studies: Its ability to interact with specific biological targets can be exploited in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.
Mechanism of Action
The mechanism of action of N-[1-[2-(2,4-dioxoquinazolin-1-yl)acetyl]azetidin-3-yl]cyclopropanecarboxamide is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The quinazoline ring system is known to inhibit certain kinases, while the azetidine ring may enhance binding affinity and specificity. The cyclopropane carboxamide group could contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds such as gefitinib and erlotinib, which are used as kinase inhibitors in cancer therapy.
Azetidine Derivatives: Compounds like azetidine-2-carboxylic acid, which is used in peptide synthesis.
Cyclopropane Carboxamide Derivatives: Compounds such as cyclopropanecarboxylic acid derivatives, which are used in various chemical syntheses.
Uniqueness
N-[1-[2-(2,4-dioxoquinazolin-1-yl)acetyl]azetidin-3-yl]cyclopropanecarboxamide is unique due to the combination of its structural features, which may impart specific biological activities not observed in other similar compounds. The presence of the quinazoline ring, azetidine ring, and cyclopropane carboxamide group in a single molecule provides a unique scaffold for drug development and other applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
